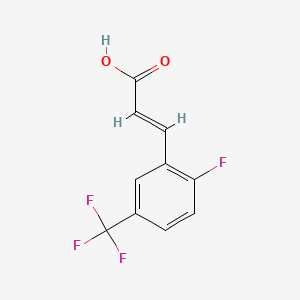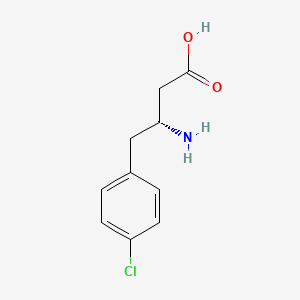
3-(4-Chlorophenyl)isoxazole
Übersicht
Beschreibung
3-(4-Chlorophenyl)isoxazole is a chemical compound with the molecular formula C9H6ClNO . It belongs to the class of isoxazole derivatives, which are five-membered heterocycles. Isoxazoles have attracted attention due to their diverse pharmacological properties and potential therapeutic applications .
Synthesis Analysis
Several methods exist for synthesizing isoxazole derivatives. One study synthesized a series of 3-(4-chlorophenyl)-4-substituted pyrazoles and tested them for antifungal and antibacterial activity. These derivatives were evaluated using various models, including cell lines and experimental animal disease models . Another study reported the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazoles as potential antitubercular agents .
Chemical Reactions Analysis
The reactivity of This compound depends on its functional groups. For example, it can undergo condensation reactions with hydroxylamine to form 3,4,5-trisubstituted isoxazoles . Additionally, it has been tested for antifungal and antibacterial activity, indicating its potential biological interactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3-(4-Chlorophenyl)isoxazole and its derivatives have been a focal point in chemical research, particularly in synthesis and structural analysis. For instance, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was synthesized and characterized using various spectroscopic techniques. This derivative was subjected to quantum chemical calculations using Density Functional Theory (DFT) to understand its molecular properties and behaviors. Significant attention was paid to its vibrational frequencies, chemical shifts, absorption wavelength values, and non-linear optical (NLO) behavior. Furthermore, this compound was evaluated for its antioxidant and antimicrobial activities, highlighting its potential in medicinal chemistry (Eryılmaz et al., 2016).
Biological Activity and Pharmaceutical Potential
Several studies have focused on the biological activity of isoxazole derivatives. These compounds have been evaluated for their potential as pharmaceutical agents. For instance, research highlighted the preparation of isoxazol-4-carboxylic acids substituted with 4-pyridyl and o-chlorophenyl groups and their pharmaceutical significance. Some compounds demonstrated myolytic activity, indicating potential therapeutic applications (Arena et al., 1975). Moreover, N-phenyl-5-carboxamidyl isoxazoles were synthesized and assessed for their anticancer activity, specifically against colon cancer. These studies highlighted the potential of this compound derivatives as chemotherapeutic agents, with mechanisms involving the inhibition of critical signaling pathways (Shaw et al., 2012).
Chemical Structure and Properties Analysis
The chemical structure and properties of this compound derivatives have been extensively studied. For example, the crystal structure of various derivatives has been analyzed, providing insights into molecular conformations and intermolecular interactions. These studies are crucial for understanding the reactivity and stability of these compounds, paving the way for their practical applications in various fields (Lim et al., 2011).
Wirkmechanismus
Target of Action
3-(4-Chlorophenyl)isoxazole is a heterocyclic compound that has been studied for its potential biological activities
Mode of Action
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Isoxazole derivatives are known for their diverse biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . .
Biochemische Analyse
Biochemical Properties
3-(4-Chlorophenyl)isoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting survival pathways . Moreover, it can affect the production of reactive oxygen species (ROS), thereby impacting oxidative stress levels within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are excreted through the liver and kidneys . Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its effective distribution to target sites . For instance, certain membrane transporters can actively transport this compound into cells, where it accumulates and exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it influences mitochondrial function and energy production . Additionally, this compound can interact with nuclear proteins, affecting gene expression and chromatin structure .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOLWVGGGFZWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449189 | |
| Record name | 3-(4-Chlorophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31301-39-0 | |
| Record name | 3-(4-Chlorophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective are 3-(4-Chlorophenyl)isoxazole derivatives at inhibiting mild steel corrosion in acidic environments?
A1: Research indicates that both (this compound-5-yl)methanol (CPIM) and (3-(2,4 dichlorophenolisoxazole-5-yl)methanol (DCPIM) exhibit significant corrosion inhibition for mild steel in 1 M HCl solutions. [] These compounds act as mixed-type corrosion inhibitors, effectively suppressing both anodic and cathodic corrosion reactions. [] Their efficiency increases with higher concentrations and lower temperatures. []
Q2: What structural characteristics of this compound derivatives contribute to their corrosion inhibition properties?
A2: While the provided research doesn't delve into specific structure-activity relationships for corrosion inhibition, it highlights that the presence of electron-donating groups, like the hydroxyl group in CPIM and DCPIM, likely plays a role. Additionally, the planar structure of this compound, with a dihedral angle of 6.81° between the isoxazole and benzene rings, may facilitate adsorption onto the metal surface. [] This adsorption forms a protective layer, hindering the interaction between the corrosive environment and the metal surface. Further research is needed to fully elucidate the structure-activity relationships governing the corrosion inhibition properties of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)

![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)






